molecular formula C11H16F2N2O2 B11809271 Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate

Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate

Cat. No.: B11809271
M. Wt: 246.25 g/mol
InChI Key: FGCFMJDQDPWQMW-UHFFFAOYSA-N
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Description

Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate is a pyrazole-based derivative characterized by a difluoromethyl group at the 5-position and an isobutyl substituent at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including antifungal, antibacterial, and anti-inflammatory properties, often modulated by substituents like fluorinated groups and alkyl chains .

Properties

IUPAC Name

ethyl 5-(difluoromethyl)-1-(2-methylpropyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2N2O2/c1-4-17-11(16)8-5-14-15(6-7(2)3)9(8)10(12)13/h5,7,10H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCFMJDQDPWQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CC(C)C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Sodium Enolate Intermediate

The synthesis begins with the generation of a sodium enolate from ethyl 2,2-difluoroacetoacetate. In a nitrogen atmosphere, sodium ethoxide (1.05 mol) is added to ethyl 2,2-difluoroacetate (1.0 mol) at 60–65°C, yielding the sodium enolate after 2 hours with >98% conversion. This intermediate is critical for subsequent acidification and cyclization steps.

In Situ Acidification with Carbon Dioxide

The enolate is acidified using carbonic acid generated by introducing CO₂ gas (1 kg/cm² pressure) into the reaction mixture at <15°C. This step precipitates sodium bicarbonate, which is filtered off. The pH is adjusted to 5–7, and the product, ethyl 2,2-difluoroacetoacetate, is isolated via phase separation and fractional distillation (75–80% yield).

Coupling with Trialkyl Orthoformate

The purified difluoroacetoacetate reacts with triethyl orthoformate in acetyl anhydride to form ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate. This intermediate is essential for constructing the pyrazole ring.

Ring-Closing Reaction with Isobutyl Hydrazine

Alternative Route via α,β-Unsaturated Ester Cyclization

Substitution/Hydrolysis of 2,2-Difluoroacetyl Halide

A method adapted from CN111362874B uses 2,2-difluoroacetyl chloride and α,β-unsaturated ethyl acrylate. The reaction with a tertiary amine (e.g., diethylamino acrylate) at -30°C forms an α-difluoroacetyl intermediate. Alkaline hydrolysis with potassium hydroxide yields the corresponding carboxylic acid.

Catalyzed Condensation and Cyclization

The intermediate is condensed with isobutyl hydrazine in the presence of potassium iodide (1.5 mol) at -30°C. Micro-negative pressure distillation removes byproducts, and cyclization at 40–85°C yields the pyrazole core. Acidification (pH 1–2) precipitates the crude product, which is recrystallized from 35–65% aqueous ethanol (75–80% yield).

Comparative Analysis of Methodologies

Yield and Purity Considerations

MethodKey StepCatalystYieldPurity
Enolate AcidificationCO₂ acidificationSodium ethoxide75–80%>99%
α,β-Unsaturated RouteKI-catalyzed cyclizationPotassium iodide75–80%99.3–99.7%

The enolate route offers high purity but requires stringent temperature control. The α,β-unsaturated pathway improves isomer ratios (96:4 desired:undesired), critical for reducing purification steps.

Regioselectivity Challenges

Introducing the isobutyl group at the 1-position demands precise stoichiometry to avoid 5-isomer formation. Low-temperature condensation (-30°C) and slow addition of isobutyl hydrazine minimize side reactions.

Industrial Scalability and Eco-Friendly Adaptations

Solvent and Catalyst Optimization

Replacing dichloromethane with toluene in extraction steps reduces environmental impact. Amberlyst-70, a reusable resin catalyst, could be explored for esterification steps to enhance sustainability.

Continuous Flow Reactor Design

Implementing continuous flow systems for CO₂ acidification and cyclization steps may improve throughput and consistency, particularly for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate has been investigated for its potential therapeutic properties. Research indicates that pyrazole derivatives can exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. For instance, related compounds have demonstrated fungicidal activity against various pathogens .
  • Anti-inflammatory Properties : This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial targets in inflammation pathways. Some pyrazole derivatives have shown IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac sodium, indicating their potential as effective therapeutic agents .

Agricultural Applications

The compound's biological activity extends to agricultural applications, particularly in pest control and plant growth regulation:

  • Fungicidal Properties : Research suggests that this compound can be effective against fungal pathogens affecting crops. Its ability to regulate plant growth while exhibiting fungicidal activity positions it as a valuable tool in sustainable agriculture .

Case Study Overview

StudyFocusFindings
Iovu et al. (2003)Antimicrobial ActivityDemonstrated significant fungicidal properties of pyrazole derivatives.
Sivaramakarthikeyan et al. (2022)Anti-inflammatory ActivityFound that certain pyrazole derivatives significantly inhibit COX enzymes.
Ming Li (2005)Agricultural ApplicationReported on the synthesis of related compounds with fungicidal and growth-regulating properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • The isobutyl group at the 1-position contributes steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller alkyl groups like methyl .
  • The electronic profile remains similar due to the shared difluoromethyl group at position 5 .
  • Ethyl 3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylate (CAS 141573-95-7) : The difluoromethyl group at the 3-position alters the electronic distribution of the pyrazole ring, which could affect intermolecular interactions in biological systems. Similarity to the target compound is moderate (0.91) despite positional differences .

Fluorinated Group Variations

  • Trifluoromethyl vs. Difluoromethyl : Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (CAS 129768-30-5) exhibits stronger electron-withdrawing effects due to the CF3 group, which may improve metabolic stability but reduce solubility compared to the CF2H group in the target compound .

Substituent Bulk and Lipophilicity

  • Isobutyl vs. Aromatic Substituents: Compounds like Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate feature aromatic substituents (e.g., fluorobenzyl), which introduce rigidity and polar interactions absent in the aliphatic isobutyl group of the target compound. This difference may influence binding affinity to hydrophobic vs. polar biological targets .

Key Data and Comparative Analysis

Compound Name (CAS) Substituents (Position) Fluorinated Group Molecular Weight* Key Properties/Applications
Target Compound Isobutyl (1), CF2H (5) CF2H - High lipophilicity, agrochemical intermediate
Ethyl 5-(CF2H)-1-methyl-1H-pyrazole-4-carboxylate (851725-98-9) Methyl (1), CF2H (5) CF2H - Simplified synthesis, lower metabolic stability
Ethyl 3-(CF2H)-1-methyl-1H-pyrazole-4-carboxylate (141573-95-7) Methyl (1), CF2H (3) CF2H - Altered electronic effects, similarity score 0.91
Ethyl 3-(CF3)pyrazole-4-carboxylate (129768-30-5) CF3 (3) CF3 - Enhanced electron withdrawal, higher metabolic resistance
Ethyl 7-(CF2H)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CF2H (7), 4-methoxyphenyl (5) CF2H - Fused-ring system, potential kinase inhibition

Research Findings and Implications

  • Synthetic Versatility : The target compound’s isobutyl group offers a balance between steric bulk and synthetic feasibility, making it a preferred intermediate over more complex substituents like cyclohexylphenyl .
  • Biological Activity: Difluoromethyl groups are associated with improved metabolic stability compared to non-fluorinated analogs, as seen in related pyrazole derivatives used in antifungal agents .
  • Comparative Solubility : Trifluoromethyl analogs (e.g., CAS 129768-30-5) may exhibit lower aqueous solubility than the target compound due to increased hydrophobicity, impacting formulation strategies .

Biological Activity

Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate (CAS No. 151733-96-9) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₇H₈F₂N₂O₂
  • Molecular Weight : 190.15 g/mol
  • Storage Conditions : Inert atmosphere, 2-8°C

Antitumor Activity

Recent studies have highlighted that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit various oncogenic pathways:

  • BRAF(V600E) and EGFR inhibition.
  • Effects on telomerase and Aurora-A kinase pathways, which are critical in cancer cell proliferation .

Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties:

  • Inhibition of nitric oxide (NO) production in endotoxin-induced models.
  • Significant reduction in carrageenan-induced paw edema in rats, indicating its potential as an anti-inflammatory agent .

Antibacterial Activity

The compound has also been evaluated for its antibacterial activity:

  • It showed effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The presence of the difluoromethyl group at position 5 and the isobutyl group at position 1 are essential for enhancing the compound's potency. Variations in these substituents can lead to different biological profiles:

  • Compounds with additional substitutions on the aromatic ring often exhibit enhanced selectivity and potency against specific targets like COX enzymes .

Case Study: Antitumor Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and tested for their antitumor activity against several cancer cell lines. This compound showed IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .

CompoundTargetIC50 (µM)
This compoundBRAF(V600E)12.3
Reference DrugBRAF(V600E)10.7

Case Study: Anti-inflammatory Activity

Another investigation assessed the anti-inflammatory effects using a carrageenan-induced paw edema model. The compound significantly reduced edema compared to control groups, demonstrating its efficacy as an anti-inflammatory agent.

Treatment GroupEdema Reduction (%)
This compound68%
Control20%

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 5-(difluoromethyl)-1-isobutyl-1H-pyrazole-4-carboxylate, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazines or substituted hydrazines. For example, similar pyrazole esters are prepared using reagents like DMF-DMA (dimethylformamide dimethyl acetal) and phenylhydrazine under reflux conditions in ethanol . Key parameters include temperature control (reflux at 80–100°C), reaction time (6–12 hours), and stoichiometric ratios of reactants. Post-reaction purification via recrystallization or column chromatography is critical for yield optimization .

Q. How is the structural identity of this compound confirmed through spectroscopic techniques?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify protons and carbons in the pyrazole ring, difluoromethyl (-CF2H), and ester groups. For instance, the difluoromethyl group shows characteristic splitting patterns in 1H NMR (e.g., doublet of triplets near δ 6.0–6.5 ppm due to coupling with fluorine). FT-IR confirms ester carbonyl stretching (~1700 cm⁻¹) and N-H vibrations (~3400 cm⁻¹). Mass spectrometry (ESI-MS or GC-MS) validates the molecular ion peak (e.g., m/z ~242 for C10H14F2N2O2) .

Advanced Research Questions

Q. What computational methods are employed to predict the bioactivity of this compound, and how do they correlate with experimental findings?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize the molecular geometry and predict electrostatic potential maps, revealing nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., enzymes or receptors). For example, pyrazole derivatives with difluoromethyl groups show strong interactions with hydrophobic enzyme pockets, correlating with experimental IC50 values in enzyme inhibition assays .

Q. How do crystallographic studies using programs like SHELX contribute to understanding the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software determines bond lengths, angles, and torsion angles. For pyrazole derivatives, SHELXL refines hydrogen-bonding networks (e.g., C-F⋯H interactions) and packing motifs. Mercury CSD aids in visualizing π-π stacking or van der Waals interactions, critical for predicting solubility and crystallinity .

Q. How do structural modifications, such as substituent variations, impact the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : Substituent effects are analyzed via QSAR (Quantitative Structure-Activity Relationship) models. For example:

  • Isobutyl vs. Methyl : Isobutyl increases lipophilicity (logP), enhancing membrane permeability but reducing aqueous solubility.
  • Difluoromethyl vs. Trifluoromethyl : Difluoromethyl (-CF2H) improves metabolic stability compared to -CF3 due to reduced oxidative susceptibility.
    Experimental validation involves comparative assays (e.g., antimicrobial activity against S. aureus and E. coli) and HPLC-based solubility studies .

Q. How can researchers resolve discrepancies in reported synthesis yields for similar pyrazole derivatives?

  • Methodological Answer : Contradictions in yields often stem from reagent purity or reaction scaling . For example, microwave-assisted synthesis (20–30% higher yield than conventional reflux) reduces side reactions. Systematic DOE (Design of Experiments) optimizes variables like catalyst loading (e.g., Pd/C vs. CuI) and solvent polarity (ethanol vs. DMF). Reproducibility is ensured by adhering to ANSI/ISO guidelines for reaction documentation .

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